N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring, a hydroxypropyl group, and a methoxy-dimethylbenzenesulfonamide moiety, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the hydroxypropyl group, and the sulfonamide formation. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxypropyl Group: This step may involve the reaction of the thiophene derivative with a suitable hydroxypropylating agent under controlled conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents under mild to moderate conditions.
Reduction: LiAlH4 or other strong reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl and sulfonamide groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide
Uniqueness
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy-dimethylbenzenesulfonamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c1-11-9-14(21-3)16(10-12(11)2)23(19,20)17-7-6-13(18)15-5-4-8-22-15/h4-5,8-10,13,17-18H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXNISPSWHLUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CS2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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